molecular formula C14H14N4O B1228423 4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone CAS No. 86798-59-6

4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone

Cat. No.: B1228423
CAS No.: 86798-59-6
M. Wt: 254.29 g/mol
InChI Key: AEZZPAQOEUQNBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CI 930 involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with morpholine and potassium cyanide in dioxane water using p-toluenesulfonic acid as a catalyst. This reaction yields 4-(1H-imidazol-1-yl)phenylacetonitrile, which is then condensed with crotononitrile in the presence of potassium hydroxide .

Industrial Production Methods

Industrial production of CI 930 follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

CI 930 undergoes various chemical reactions, including:

    Oxidation: CI 930 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert CI 930 to its reduced forms.

    Substitution: CI 930 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

CI 930 has a wide range of scientific research applications:

Mechanism of Action

CI 930 exerts its effects by inhibiting phosphodiesterase type III, leading to an increase in intracellular cyclic adenosine monophosphate levels. This results in the activation of protein kinases, which in turn activate cardiac calcium channels. The increased calcium influx enhances cardiac contractility and promotes vasodilation .

Comparison with Similar Compounds

CI 930 is compared with other phosphodiesterase type III inhibitors such as amrinone, milrinone, and enoximone. While all these compounds share similar mechanisms of action, CI 930 is noted for its unique balance of cardiotonic and vasodilatory effects .

Similar Compounds

CI 930 stands out due to its specific structural features that confer a unique pharmacological profile, making it a valuable compound in both research and clinical settings.

Properties

CAS No.

86798-59-6

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C14H14N4O/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18/h2-7,9-10H,8H2,1H3,(H,16,19)

InChI Key

AEZZPAQOEUQNBB-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3

Related CAS

90791-23-4 (hydrochloride)

Synonyms

4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone
CI 930
CI 930 hydrochloride
CI-930

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[4-(1-Imidazolyl)phenyl]-3-methyl-4-oxobutyric acid (75.7 g) was suspended in 145 m of water. After the addition of 17 ml of hydrazine hydrate, the reaction mixture was stirred at reflux temperature for 2 hours. After cooling, the precipitated solid was collected by filtration, washed with water, and dried.
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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